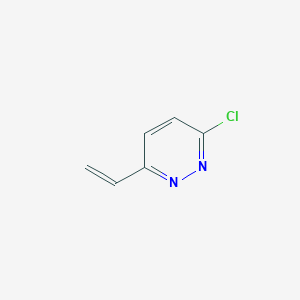

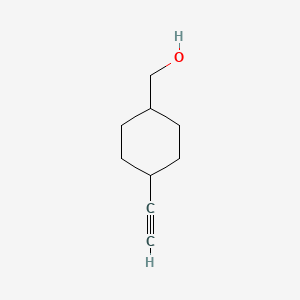

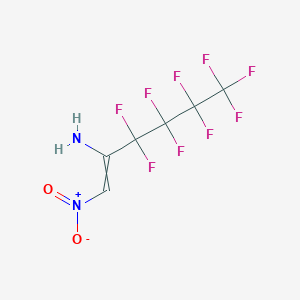

3-Chloro-6-vinylpyridazine

Overview

Description

Scientific Research Applications

1,4-Dihydro-4-oxopyridinecarboxylic acids as antibacterial agents

The study by Matsumoto et al. (1984) discusses the synthesis and structure-activity relationships of various compounds, including the introduction of chloro and cyano groups at C-6 through the Sandmeyer reaction. This process was also extended to the synthesis of 6-fluoro analogues, involving the Balz-Schiemann reaction. The study underscores the potent in vitro antibacterial activity of these compounds and explores their structural-activity relationships, particularly noting the influence of substituents at C-1, C-6, and C-7 on their antibacterial potency (Matsumoto et al., 1984).

Reactions of 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine

Yakhontov et al. (1970) investigated the chemical properties of 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine, revealing its potential for transformation into derivatives of 2, 3-dihydro-5-azabenzofuran under mild conditions. The study also noted the synthesis of 6-chloro-4-methoxy-3-vinylpyridine as a derivative, showcasing the compound's reactivity and potential for further chemical transformations (Yakhontov et al., 1970).

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

Ather et al. (2010) presented the structural analysis of the title compound, emphasizing its planarity and the orientation of the 3-chloro-6-hydrazinylpyridazine unit. The study provided insights into the molecular arrangement and interactions within the crystal, contributing to the understanding of the compound's structural properties (Ather et al., 2010).

Large-scale synthesis of 3-chloro-5-methoxypyridazine

Bryant et al. (1995) detailed a large-scale synthesis process for 3-chloro-5-methoxypyridazine, emphasizing the protection of the pyridazinone nitrogen and the selective displacement at the 5-chloro position. This route is highlighted for its superiority over previously described syntheses, offering insights into industrial-scale production methodologies (Bryant et al., 1995).

Synthesis of the 3-chloro-6-alkoxypyridazine by Phase Transfer Catalysis

Jun-ru (2002) reported a modified synthetic route for 3-chloro-6-alkoxypyridazines, utilizing phase transfer catalysis for a more efficient and higher-yielding process. The study's findings contribute to the optimization of synthetic routes for such compounds (Jun-ru, 2002).

properties

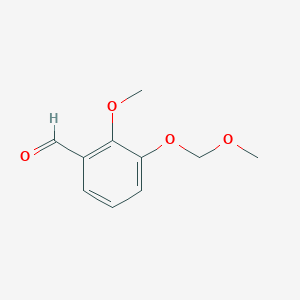

IUPAC Name |

3-chloro-6-ethenylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-4-6(7)9-8-5/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRLHGYANPBISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-vinylpyridazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)